C23H16FN3O6
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Overview
Description
The compound 3-(2-(4-fluorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (C23H16FN3O6) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure, which includes a benzofuran ring, a fluorophenoxy group, and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-fluorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves multiple steps. One common method includes the reaction of 4-fluorophenol with chloroacetic acid to form 4-fluorophenoxyacetic acid. This intermediate is then reacted with 2-aminobenzofuran to form the corresponding amide. The final step involves the reaction of this intermediate with 4-nitroaniline to form the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-fluorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can lead to the formation of oxides, while reduction can produce amines.
Scientific Research Applications
3-(2-(4-fluorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(4-fluorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and fluorophenoxyacetamides. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness
What sets 3-(2-(4-fluorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
C23H16FN3O6 is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, antioxidant effects, and other relevant biochemical interactions.
Chemical Structure and Properties
The compound this compound belongs to a class of organic molecules characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. Understanding the structural aspects is crucial for elucidating its mechanisms of action.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, flavonoids, which share some structural similarities with this compound, have been shown to possess antifungal, antiviral, and antibacterial activities. The mechanisms often involve the inhibition of DNA gyrase, disruption of membrane functions, or interference with energy metabolism in microbial cells .
Table 1: Comparative Antimicrobial Activities of Related Compounds
Compound | Activity Type | Mechanism of Action |
---|---|---|
Quercetin | Antibacterial | Inhibition of DNA gyrase |
Sophoraflavone G | Antifungal | Disruption of cytoplasmic membranes |
Licochalcone A | Antibacterial | Inhibition of energy metabolism |
This compound | TBD | TBD |
Antioxidant Activity
Antioxidant activity is another critical aspect of this compound. Compounds with similar structures have been shown to scavenge free radicals effectively. For instance, studies on flavonoids demonstrate their ability to reduce oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in various diseases .
Table 2: Antioxidant Potency of Flavonoids
Compound | EC50 Value (µg/mL) | Source |
---|---|---|
Ascorbic Acid | 50 | Standard Reference |
This compound | TBD | Experimental Study |
Other Flavonoids | Varies | Literature Review |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound. For instance, a recent study highlighted the antimicrobial effects of structurally similar flavonoids against various bacterial strains. The findings suggest that these compounds can serve as potential leads for developing new antimicrobial agents .
Case Study Example : A study demonstrated the efficacy of a flavonoid derivative in inhibiting biofilm formation in Escherichia coli, which is significant due to the challenges posed by biofilms in clinical settings. The compound reduced biofilm formation by over 60% at optimal concentrations .
Properties
Molecular Formula |
C23H16FN3O6 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H16FN3O6/c24-13-6-8-14(9-7-13)25-22(29)19-20(17-12-16(27(31)32)10-11-18(17)28)26(33-21(19)23(25)30)15-4-2-1-3-5-15/h1-12,19-21,28H |
InChI Key |
CXIGYYIIAPOMCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=C(C=CC(=C5)[N+](=O)[O-])O |
Origin of Product |
United States |
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